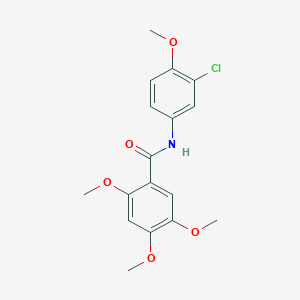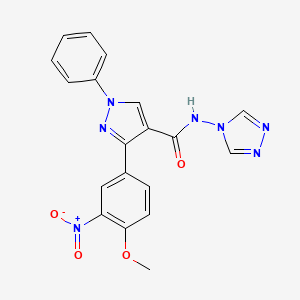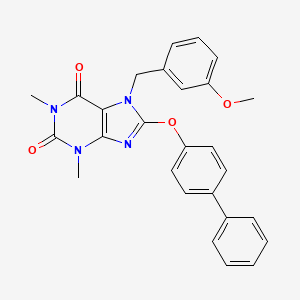
N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. It belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. CTM has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide's mechanism of action involves binding to the serotonin 5-HT2A receptor and modulating its activity. This leads to changes in the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been found to have a partial agonist effect on the serotonin 5-HT2A receptor, which means that it can activate the receptor to a certain extent.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation. This compound has also been found to enhance cognitive function and memory, and to have anxiolytic and antidepressant effects. Additionally, it has been found to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide for lab experiments is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. This compound also has a relatively long half-life, which allows for longer experiments. However, one limitation of this compound is that it is a Schedule I controlled substance in many countries, which makes it difficult to obtain and use in research.
Orientations Futures
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. This compound's effects on cognition and memory also make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, this compound's anti-inflammatory and anti-tumor properties suggest that it may have potential in the treatment of cancer and other inflammatory diseases. Further research is needed to fully understand the potential therapeutic applications of this compound.
Applications De Recherche Scientifique
N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic effects. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in several physiological processes such as mood regulation, cognition, and perception. This receptor is also the target of several drugs used in the treatment of psychiatric disorders such as depression and schizophrenia.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(7-12(13)18)19-17(20)11-8-15(23-3)16(24-4)9-14(11)22-2/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIIDIMNGQTKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3617016.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3617021.png)
![5-bromo-N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B3617024.png)
![5-bromo-N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B3617032.png)
![2-{[(9H-xanthen-9-ylthio)acetyl]amino}benzoic acid](/img/structure/B3617038.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B3617064.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(phenylthio)acetamide](/img/structure/B3617070.png)
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3617076.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3617079.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3617106.png)
![1-(3-chlorophenyl)-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B3617107.png)

